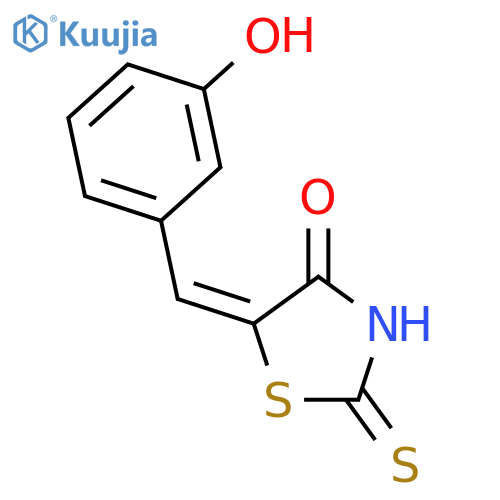Cas no 1064365-95-2 ((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one)

1064365-95-2 structure
商品名:(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS番号:1064365-95-2
MF:C10H7NO2S2
メガワット:237.29807972908
MDL:MFCD04054471
CID:3083712
PubChem ID:1379668
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 1064365-95-2
- (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- CS-0567410
- STK280237
- (5E)-5-(3-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- ALBB-009142
- MFCD04054471
- H25012
- STK399883
- AKOS000307423
- 5-(3-HYDROXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
- 37530-35-1
- BBL016307
- 5-(3-Hydroxybenzylidene)-rhodanine
- 5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- AKOS000409253
- 5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (E)-5-(3-Hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one
- (E)-5-(3-HYDROXYBENZYLIDENE)-2-THIOXOTHIAZOLIDIN-4-ONE
- HY-147364
-
- MDL: MFCD04054471
- インチ: InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
- InChIKey: ZCQNEHSJTBPNPT-VMPITWQZSA-N
- ほほえんだ: OC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1
計算された属性
- せいみつぶんしりょう: 236.99182081Da
- どういたいしつりょう: 236.99182081Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 440.1±55.0 °C at 760 mmHg
- フラッシュポイント: 220.0±31.5 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB214950-1 g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
1064365-95-2 | 1 g |
€172.20 | 2023-07-20 | ||
| abcr | AB214950-10 g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
1064365-95-2 | 10 g |
€539.60 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1245107-5g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 5g |
$475 | 2024-06-06 | |
| abcr | AB214950-10g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
1064365-95-2 | 95% | 10g |
€525.00 | 2025-02-19 | |
| A2B Chem LLC | AI87425-1g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 1g |
$87.00 | 2024-04-20 | |
| 1PlusChem | 1P00J1CX-5g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 5g |
$318.00 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1245107-1g |
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
1064365-95-2 | 90% | 1g |
$165 | 2025-02-25 | |
| abcr | AB214950-5 g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
1064365-95-2 | 5 g |
€389.30 | 2023-07-20 | ||
| abcr | AB214950-1g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
1064365-95-2 | 95% | 1g |
€173.00 | 2025-02-19 | |
| abcr | AB214950-5g |
(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
1064365-95-2 | 95% | 5g |
€381.00 | 2025-02-19 |
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
1064365-95-2 ((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 503537-97-1(4-bromooct-1-ene)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1064365-95-2)(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

清らかである:99%
はかる:5g
価格 ($):333.0